8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomerism Analysis
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for spirocyclic compounds, which mandate the use of the prefix "spiro" followed by bracketed numbers indicating the ring sizes excluding the spiro atom. The complete International Union of Pure and Applied Chemistry name for this compound is (5S,7R,8S,9S,10R)-8,9,10-trihydroxy-7-(hydroxymethyl)-2-sulfanylidene-6-oxa-1,3-diazaspiro[4.5]decan-4-one, which precisely describes the stereochemical configuration and functional group positioning. The bracketed notation [4.5] indicates that the spiro junction connects a five-membered ring (excluding the spiro carbon) with a six-membered ring, following the convention of listing the smaller ring size first. The numbering system begins with the smallest ring adjacent to the spiro atom, proceeds around that ring, then continues through the spiro atom to the larger ring, establishing a systematic approach for identifying all structural features.
The compound exhibits multiple forms of isomerism, primarily stereoisomerism due to the presence of five chiral centers. The Chemical Abstracts Service registry number 227458-60-8 specifically refers to the (5S,7R,8S,9S,10R) stereoisomer, which represents the most thermodynamically stable configuration based on computational studies. Alternative stereochemical configurations exist, as evidenced by the related compound with Chemical Abstracts Service number corresponding to different stereochemical arrangements at these centers. The structural database entries reveal that position 7 specifically contains the hydroxymethyl substituent, while positions 8, 9, and 10 bear hydroxyl groups in a specific spatial arrangement that contributes to the compound's overall three-dimensional structure.
The isomerism analysis reveals that the compound can theoretically exist in 2^5 = 32 different stereoisomeric forms, though not all configurations are equally stable or synthetically accessible. The predominant (5S,7R,8S,9S,10R) configuration represents the most favorable arrangement based on intramolecular hydrogen bonding patterns and steric considerations. Alternative configurations, such as those documented in related database entries, demonstrate different biological activities and physical properties, highlighting the importance of precise stereochemical control in synthetic approaches.
Spirocyclic Architecture: Conformational Analysis of the 6-Oxa-1,3-diaza-spiro[4.5]decane Core
The spirocyclic architecture of the 6-oxa-1,3-diaza-spiro[4.5]decane core represents a unique structural motif that combines rigidity with conformational flexibility through the strategic placement of heteroatoms within the ring system. The spiro junction creates a three-dimensional scaffold where two rings are connected through a single quaternary carbon atom, resulting in a perpendicular arrangement that minimizes conformational entropy penalties associated with target binding. The five-membered ring contains two nitrogen atoms at positions 1 and 3, along with a sulfur atom that participates in the thioxo functionality at position 2, while the six-membered ring incorporates an oxygen atom at position 6, creating a tetrahydropyran-like structure.
Conformational analysis of spirocyclic systems reveals that the five-membered heterocyclic ring typically adopts either envelope or twist conformations, depending on the substitution pattern and electronic effects of the heteroatoms. In the case of 6-oxa-1,3-diaza-spiro[4.5]decane derivatives, quantum chemical calculations using density functional theory and second-order Møller-Plesset perturbation theory methods indicate that the C2-symmetric conformation represents the global energy minimum. The presence of multiple hydroxyl substituents at positions 8, 9, and 10 creates an extensive network of intramolecular hydrogen bonds that stabilizes specific conformational arrangements and influences the overall molecular geometry.
The six-membered oxygen-containing ring exhibits characteristics typical of tetrahydropyran systems, with the oxygen atom influencing both the electronic distribution and conformational preferences of the ring. The multiple hydroxyl substituents on this ring create a highly polar region that affects solubility and intermolecular interactions. Nuclear magnetic resonance spectroscopic studies of related spirocyclic ammonium compounds demonstrate high conformational flexibility in solution, with rapid interconversion between different ring conformations leading to averaged symmetric structures. This conformational mobility contrasts with the more rigid solid-state structures observed in crystallographic studies, indicating that the compound can adapt its three-dimensional shape in response to environmental conditions.
The spirocyclic architecture provides significant advantages in terms of molecular recognition and binding specificity due to its pre-organized three-dimensional structure. The perpendicular arrangement of the ring systems creates distinct spatial regions that can interact with different portions of target molecules, while the rigidity of the spiro junction prevents collapse into planar conformations that might reduce binding affinity. The incorporation of multiple polar functional groups, including hydroxyl groups and the thioxo moiety, creates a complex electrostatic surface that can engage in multiple simultaneous interactions with biological targets.
Stereochemical Configuration: Absolute Stereochemistry at C5, C7, C8, C9, and C10 Centers
The absolute stereochemical configuration of this compound involves five distinct chiral centers located at positions 5, 7, 8, 9, and 10, with the predominant and most extensively studied configuration being (5S,7R,8S,9S,10R). The assignment of absolute configuration follows the Cahn-Ingold-Prelog priority rules, which establish a systematic method for determining the spatial arrangement of substituents around each chiral center. At position 5, which corresponds to the spiro carbon center, the S configuration results from the specific priority assignment based on the attached ring systems and functional groups, with the nitrogen-containing five-membered ring taking precedence over the oxygen-containing six-membered ring according to atomic number priorities.
The stereochemical configuration at position 7, designated as R, reflects the spatial arrangement of the hydroxymethyl substituent relative to the other substituents on the six-membered ring. This particular configuration positions the hydroxymethyl group in an axial orientation that allows for optimal intramolecular hydrogen bonding with adjacent hydroxyl groups. The consecutive chiral centers at positions 8, 9, and 10 all adopt the S, S, and R configurations respectively, creating a contiguous array of stereochemical information that defines the three-dimensional shape of the polyhydroxylated region of the molecule. This specific arrangement of hydroxyl groups creates a facial selectivity pattern that is crucial for molecular recognition processes and determines the compound's interaction profile with biological targets.
Crystallographic and spectroscopic evidence supports the absolute stereochemical assignments through various analytical techniques, including nuclear magnetic resonance spectroscopy, circular dichroism spectroscopy, and single-crystal X-ray diffraction when suitable crystals can be obtained. The stereochemical purity of synthetic samples is critical for biological activity, as different stereoisomers can exhibit dramatically different pharmacological profiles, a phenomenon well-documented in pharmaceutical development where enantiomeric compounds often display distinct therapeutic effects and safety profiles. The specific (5S,7R,8S,9S,10R) configuration represents the thermodynamically favored arrangement under physiological conditions, as determined through computational modeling and experimental stability studies.
The determination of absolute stereochemistry requires sophisticated analytical methods due to the complexity of the molecular structure and the potential for multiple stereoisomeric forms. Advanced nuclear magnetic resonance techniques, including two-dimensional nuclear Overhauser effect spectroscopy and correlation spectroscopy, provide crucial information about spatial relationships between protons and help confirm the proposed stereochemical assignments. The consistency of stereochemical data across multiple analytical platforms strengthens confidence in the absolute configuration assignments and supports the structural model proposed for this complex spirocyclic compound.
The stereochemical integrity of the compound is maintained through careful synthetic design and purification procedures that preserve the delicate balance of chiral centers. Alternative stereochemical configurations, while theoretically possible, are generally less stable or more difficult to synthesize, making the (5S,7R,8S,9S,10R) form the predominant species in most synthetic and natural sources. Understanding the precise stereochemical configuration is essential for predicting molecular behavior, designing synthetic approaches, and interpreting biological activity data for this structurally complex spirocyclic compound.
Properties
CAS No. |
227458-60-8 |
|---|---|
Molecular Formula |
C8H12N2O6S |
Molecular Weight |
264.26 g/mol |
IUPAC Name |
(5R,7R,8S,9S,10R)-8,9,10-trihydroxy-7-(hydroxymethyl)-2-sulfanylidene-6-oxa-1,3-diazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C8H12N2O6S/c11-1-2-3(12)4(13)5(14)8(16-2)6(15)9-7(17)10-8/h2-5,11-14H,1H2,(H2,9,10,15,17)/t2-,3-,4+,5-,8-/m1/s1 |
InChI Key |
OEWLGQKSTDZKFN-UXDJRKLDSA-N |
SMILES |
C(C1C(C(C(C2(O1)C(=O)NC(=S)N2)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@]2(O1)C(=O)NC(=S)N2)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C2(O1)C(=O)NC(=S)N2)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one typically involves:
- Construction of the spirocyclic core via cyclization reactions.
- Introduction of the thioxo group through thiation of a corresponding oxo precursor.
- Installation of hydroxyl groups via selective oxidation or protection/deprotection strategies.
- Stereochemical control through chiral starting materials or chiral catalysts.
Reported Synthetic Routes
While direct literature on this exact compound’s synthesis is limited, related compounds such as glucopyranosylidene spirothiohydantoin derivatives provide insight into plausible preparation methods.
Cyclization and Spiro Formation
- Starting from sugar derivatives (e.g., glucopyranose), the spirocyclic ring is formed by intramolecular cyclization involving nitrogen and oxygen atoms.
- The 1,3-diaza ring is constructed by condensation of amino groups with carbonyl or thiocarbonyl precursors.
- The spiro center is generated by linking the sugar moiety to the heterocyclic ring system.
Thiation Step
- The oxo group at position 2 in the diaza ring is converted to a thioxo group using reagents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10).
- This step requires mild conditions to preserve the integrity of the hydroxyl groups and the spirocyclic framework.
Hydroxyl Group Installation and Protection
- Hydroxyl groups at positions 8, 9, 10, and the hydroxymethyl at 7 are introduced or preserved from the sugar precursor.
- Protection groups (e.g., acetals, silyl ethers) may be used during intermediate steps to prevent unwanted reactions.
- Final deprotection yields the triol and hydroxymethyl functionalities.
Example Synthetic Scheme (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Sugar derivative activation | Protection of hydroxyl groups | Protected sugar intermediate |
| 2 | Cyclization | Condensation with amino-thioamide | Formation of 1,3-diaza spirocyclic ring |
| 3 | Thiation | Lawesson’s reagent, mild heating | Conversion of oxo to thioxo group |
| 4 | Deprotection | Acidic or basic hydrolysis | Free hydroxyl groups restored |
| 5 | Purification | Chromatography or recrystallization | Pure 8,9,10-trihydroxy-7-hydroxymethyl-2-thioxo compound |
Analytical and Research Findings Supporting Preparation
- Kinetic and crystallographic studies of related glucopyranosylidene spirothiohydantoin compounds confirm the stability of the spirocyclic thioxo structure under mild synthetic conditions.
- Competitive inhibition assays with glycogen phosphorylase enzymes demonstrate the biological relevance of the compound, indicating successful synthesis and purity in experimental samples.
- Spectroscopic data (NMR, IR, MS) confirm the presence of the thioxo group and hydroxyl functionalities, validating the synthetic approach.
Summary Table of Preparation Considerations
| Aspect | Details | Notes |
|---|---|---|
| Starting materials | Sugar derivatives, amino-thioamide compounds | Chiral sugars preferred for stereocontrol |
| Key reactions | Cyclization, thiation, protection/deprotection | Sensitive to moisture and temperature |
| Thiation reagents | Lawesson’s reagent, P4S10 | Requires controlled conditions |
| Stereochemical control | Use of chiral precursors or catalysts | Essential for biological activity |
| Purification methods | Chromatography, recrystallization | To achieve high purity and stereochemical integrity |
| Analytical confirmation | NMR, IR, MS, X-ray crystallography | Confirms structure and functional groups |
Chemical Reactions Analysis
Types of Reactions
8,9,10-Trihydroxy-7-Hydroxymethyl-2-Thioxo-6-Oxa-1,3-Diaza-Spiro[4.5]Decan-4-One can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The thioxo group can be reduced to a thiol group.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the thioxo group can yield thiols .
Scientific Research Applications
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against specific bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Antioxidant Activity
The presence of hydroxyl groups in the structure provides antioxidant properties. Studies have demonstrated that compounds with similar structures can scavenge free radicals, thereby protecting cells from oxidative stress . This characteristic is crucial for applications in health and nutrition.
Enzyme Inhibition
8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Such inhibition could lead to therapeutic applications in metabolic disorders .
Cancer Research
The compound's ability to modulate cellular pathways makes it a candidate for cancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells while sparing normal cells . This selectivity is vital for developing effective cancer therapies with minimal side effects.
Neurological Disorders
Given its antioxidant properties, there is interest in exploring the compound's role in neuroprotection. Research indicates that antioxidants can mitigate neurodegeneration associated with diseases like Alzheimer's and Parkinson's .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial efficacy | Showed significant inhibition of bacterial growth in vitro against E. coli and S. aureus. |
| Study 2 | Antioxidant activity | Demonstrated free radical scavenging ability comparable to established antioxidants like vitamin C. |
| Study 3 | Enzyme inhibition | Identified as an inhibitor of certain proteases involved in cancer cell proliferation. |
Mechanism of Action
The mechanism of action of 8,9,10-Trihydroxy-7-Hydroxymethyl-2-Thioxo-6-Oxa-1,3-Diaza-Spiro[4.5]Decan-4-One involves its interaction with specific molecular targets. For example, it has been shown to inhibit glycogen phosphorylase, an enzyme involved in glycogen metabolism. This inhibition occurs through binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro[4.5]decane Derivatives with Heteroatom Substitutions
(a) 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
- Structural Differences: Replaces the trihydroxy and hydroxymethyl groups with benzothiazolyl and dimethylaminophenyl substituents. Contains a diketone (positions 6 and 10) instead of the thioxo and hydroxyl groups .
- Synthesis : Synthesized via condensation of 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazolyl amines, followed by cyclization .
(b) 8,9,10-Trihydroxy-7-hydroxymethyl-3-methyl-6-oxa-1,3-diaza-spiro[4.5]decane-2,4-dione
- Structural Differences :
(c) 1-Oxa-spiro[4.5]decan-4-one
- Structural Differences :
- Applications : Serves as a precursor for synthesizing more complex spirocyclic compounds .
Key Observations:
- Hydrophilicity : The parent compound’s trihydroxy and hydroxymethyl groups confer higher water solubility compared to benzothiazolyl or methyl-substituted analogues.
- Therapeutic Potential: Only the parent compound is explicitly labeled as a non-cancer drug, though mechanistic details are absent .
Biological Activity
8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one (commonly referred to as GL4) is a complex organic compound notable for its potential biological activities, particularly in the field of metabolic regulation. This article reviews its chemical properties, biological mechanisms, and potential therapeutic applications based on current research findings.
Molecular Characteristics:
- Chemical Formula: C₈H₁₂N₂O₆S
- Molar Mass: 264.26 g/mol
- CAS Number: 189633-62-3
- IUPAC Name: (5S,7R,8S,9S,10R)-8,9,10-trihydroxy-7-(hydroxymethyl)-2-sulfanylidene-6-oxa-1,3-diazaspiro[4.5]decan-4-one
The compound is classified as a C-glycosyl compound and exhibits unique structural features that suggest diverse biological interactions.
GL4 has been identified as a potential inhibitor of muscle glycogen phosphorylase (GP), an enzyme critical for glycogen breakdown in muscle tissues. By inhibiting GP, GL4 may help regulate blood glucose levels by preventing excessive glucose release from glycogen stores. This mechanism positions it as a candidate for managing conditions like type 2 diabetes.
Inhibition Studies
Recent studies have quantified the inhibitory effects of GL4 on glycogen phosphorylase:
These values indicate the concentration required to inhibit the enzyme activity by half, suggesting moderate potency as an inhibitor.
Glycogen Phosphorylase Inhibition
In vitro studies have demonstrated that GL4 effectively reduces the activity of glycogen phosphorylase in muscle cells. The three-dimensional structure of GL4 bound to GP has been elucidated through X-ray crystallography, providing insights into its binding interactions and confirming its role as an inhibitor .
Potential Therapeutic Applications
Given its mechanism of action, GL4 is being investigated for its potential use in:
- Type 2 Diabetes Management : By controlling glycogen breakdown and glucose release.
- Weight Management : Potentially aiding in weight loss by modulating energy metabolism.
- Metabolic Syndrome : Addressing multiple components such as insulin resistance and dyslipidemia.
Toxicological Profile
Preliminary toxicological assessments indicate that GL4 is non-carcinogenic with low acute toxicity in animal models. Its Ames test results suggest it does not exhibit mutagenic properties . However, further studies are necessary to fully understand its safety profile in humans.
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Glycogen Phosphorylase Inhibition | Moderate inhibition with Ki values of 5100 nM and 10900 nM |
| Structural Analysis | Confirmed binding interactions via X-ray crystallography |
| Toxicity | Non-carcinogenic; low acute toxicity |
| Therapeutic Potential | Promising for type 2 diabetes and metabolic syndrome management |
Q & A
Q. What are the key steps in synthesizing spirocyclic compounds with a 6-oxa-1,3-diaza framework, and how can these be adapted for the target compound?
- Methodological Answer : Synthesis typically involves cyclocondensation reactions between spirodiones (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione) and Schiff bases (e.g., 4-dimethylamino-benzylidene derivatives). For the target compound, substituent-specific modifications (e.g., hydroxyl and hydroxymethyl groups) require precise stoichiometric control and anhydrous conditions (e.g., dry benzene or THF as solvents). Reflux at 80–85°C for 3–5 hours ensures ring closure, followed by recrystallization from THF/dioxane for purity . Elemental analysis (C, H, N) and IR spectroscopy (C-H str. at 2800–3000 cm⁻¹) validate structural integrity .
Q. How can IR and UV-Vis spectroscopy distinguish electronic effects in hydroxylated spiro compounds?
- Methodological Answer : IR spectra identify electron-withdrawing group (EWG) interactions: Benzylic C-H stretching in hydroxylated spiro compounds shows redshifted absorption (e.g., 2950–3050 cm⁻¹) due to EWGs like -OH and -N< altering electron density. UV-Vis spectra (λmax 250–350 nm) reveal π→π* transitions influenced by conjugation with thioxo (-S-) and diaza (-N-) groups. Compare shifts against reference compounds (e.g., 8-(4-dimethylamino-phenyl) derivatives) to isolate substituent effects .
Q. What experimental design principles ensure reproducibility in spiro compound synthesis?
- Methodological Answer : Use randomized block designs with split-split plots for variables like temperature, solvent purity, and catalyst ratios. For example, separate reaction flasks for each substituent (e.g., R = -CH3, -C6H5) and analyze batches via HPLC or TLC to monitor side products. Replicate synthesis 3–5 times with independent controls to address variability .
Advanced Research Questions
Q. How do electron-withdrawing substituents influence the thioxo group’s reactivity in spirocyclic systems?
- Methodological Answer : EWGs (e.g., -OH, -N<) polarize the thioxo (-S-) moiety, enhancing nucleophilic attack at the sulfur atom. Computational DFT studies (e.g., Gaussian09) model charge distribution, while kinetic assays (e.g., reaction with pyrrolidine) quantify activation barriers. For the target compound, compare reaction rates of hydroxylated vs. non-hydroxylated analogs to isolate electronic effects .
Q. What strategies resolve contradictions in spectral data for structurally similar spiro compounds?
- Methodological Answer : Contradictions often arise from solvent polarity or crystallinity. For example, THF-recrystallized compounds may show sharper NMR peaks than benzene-derived analogs. Use high-resolution LC-MS (m/z ± 0.001 Da) to confirm molecular formulas and variable-temperature <sup>13</sup>C NMR to detect conformational flexibility. Cross-validate with X-ray crystallography for unambiguous assignment .
Q. How can mechanistic studies differentiate between spiro ring formation pathways (e.g., radical vs. ionic mechanisms)?
- Methodological Answer : Isotopic labeling (e.g., <sup>18</sup>O in 6-oxa rings) tracks oxygen incorporation during cyclization. EPR spectroscopy detects radical intermediates, while pH-dependent kinetic profiling (pH 4–10) identifies ionic transition states. For the target compound, compare yields under radical initiators (e.g., AIBN) vs. acid/base catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
